

# BI-135585 as a selective 11β-HSD1 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI-135585 |           |
| Cat. No.:            | B606072   | Get Quote |

An In-Depth Technical Guide to BI-135585: A Selective 11β-HSD1 Inhibitor

# **Executive Summary**

**BI-13585** is a potent, selective, and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] Developed as a potential therapeutic agent for type 2 diabetes and metabolic syndrome, it targets the enzymatic conversion of inactive cortisone to active cortisol, thereby modulating intracellular glucocorticoid levels.[1][2] Preclinical and clinical studies have demonstrated its ability to effectively inhibit 11β-HSD1, particularly in the liver. However, a notable decrease in efficacy in adipose tissue after prolonged administration has been a key observation, prompting further investigation into its therapeutic potential.[3][4] This document provides a comprehensive technical overview of **BI-135585**, detailing its mechanism of action, pharmacological profile, and the experimental methodologies used in its evaluation.

### **Mechanism of Action**

11β-HSD1 is a critical enzyme in the prereceptor regulation of glucocorticoid action.[5] It catalyzes the conversion of inactive cortisone to biologically active cortisol (or corticosterone in rodents), thus amplifying glucocorticoid receptor (GR) activation in a tissue-specific manner.[5] [6] This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue. Overactivity of 11β-HSD1 in these tissues is linked to the pathophysiology of metabolic syndrome, including insulin resistance, obesity, and hyperglycemia.[2]

**BI-135585** acts as a competitive inhibitor, binding to the active site of the  $11\beta$ -HSD1 enzyme to block its reductase activity.[1] This inhibition reduces the intracellular concentration of active



cortisol, mitigating the downstream effects of excessive glucocorticoid signaling in target tissues.



Click to download full resolution via product page

**Figure 1:** Mechanism of **BI-135585** action on the  $11\beta$ -HSD1 pathway.

## **Pharmacological Profile**

**BI-135585** has been characterized through a series of in vitro, ex vivo, and in vivo studies to determine its potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) properties.



# In Vitro & Ex Vivo Potency

**BI-135585** demonstrates high potency against 11 $\beta$ -HSD1 in various assays, with IC50 values in the low nanomolar range. Its selectivity is over 1000-fold greater for 11 $\beta$ -HSD1 compared to other hydroxysteroid dehydrogenases.[1][7]

| Assay Type                                | System                  | Parameter | Value  | Reference |
|-------------------------------------------|-------------------------|-----------|--------|-----------|
| Enzymatic Assay                           | Purified 11β-<br>HSD1   | IC50      | 13 nM  | [1]       |
| Cell-Based<br>Assay                       | Human<br>Preadipocytes  | IC50      | 1 nM   | [1]       |
| Human<br>Adipocytes                       | IC50                    | 4.3 nM    | [7][8] |           |
| Ex Vivo Assay                             | Human Adipose<br>Tissue | IC50      | 11 nM  | [1]       |
| Human Adipose<br>Tissue                   | IC80                    | 53 nM     | [7]    |           |
| Cynomolgus<br>Perirenal<br>Adipose Tissue | IC50                    | ~10 nM    | [1]    |           |
| Cynomolgus<br>Subcutaneous<br>Adipose     | IC50                    | ~100 nM   | [1]    | _         |

# **Preclinical In Vivo Efficacy**

Studies in cynomolgus monkeys confirmed the in vivo activity of **BI-135585** following oral administration.



| Species              | Dose (Oral) | Tissue               | Inhibition | Reference |
|----------------------|-------------|----------------------|------------|-----------|
| Cynomolgus<br>Monkey | 1 mg/kg     | Perirenal<br>Adipose | 67%        | [1]       |
| Cynomolgus<br>Monkey | 3 mg/kg     | Perirenal<br>Adipose | 90%        | [1]       |

### **Human Clinical Trial Data**

Phase I and II studies were conducted in healthy volunteers and patients with type 2 diabetes (T2DM) to assess the safety, PK, and PD of **BI-135585**.[3]

Pharmacokinetics: The compound exhibits properties suitable for once-daily dosing. Following multiple doses ranging from 5-200 mg, the pharmacokinetic profile was characterized by dose-proportional exposure.[3][4]

| Parameter               | Value             | Condition                 | Reference |
|-------------------------|-------------------|---------------------------|-----------|
| Terminal Half-life (t½) | 55 - 65 hours     | Multiple Doses (5-200 mg) | [3][4]    |
| Exposure (AUC)          | Dose-proportional | Multiple Doses (5-200 mg) | [3][4]    |
| Dosing Regimen          | Once Daily        | Recommended               | [3][4]    |

Pharmacodynamics: **BI-135585** demonstrated potent inhibition of  $11\beta$ -HSD1, though with significant tissue-specific differences observed between acute and chronic dosing.

| Parameter                                      | Single Dose (200<br>mg) | Multiple Doses (14<br>days) | Reference |
|------------------------------------------------|-------------------------|-----------------------------|-----------|
| Liver Inhibition<br>(Urinary THF/THE<br>Ratio) | 65-75% decrease         | 75% decrease                | [4][9]    |
| Adipose Tissue<br>Inhibition (Ex Vivo)         | ~90% inhibition         | ≤31% inhibition             | [3][4]    |



Safety and Tolerability: **BI-135585** was found to be safe and well-tolerated in studies lasting up to 14 days.[3] A mild activation of the hypothalamus-pituitary-adrenal (HPA) axis was noted, characterized by slightly increased adrenocorticotropic hormone (ACTH) levels and urinary corticoid excretion, while plasma cortisol levels remained unchanged.[3][4]

# **Experimental Protocols**

The evaluation of **BI-135585** involved several key experimental methodologies to quantify its effect on 11β-HSD1 activity in different biological contexts.

### **Cell-Based 11β-HSD1 Inhibition Assay**

This assay measures the ability of a compound to inhibit  $11\beta$ -HSD1 within a cellular environment.

- Cell Culture: Human preadipocytes are cultured and differentiated into mature adipocytes, which endogenously express 11β-HSD1.[1]
- Compound Incubation: Differentiated adipocytes are incubated with varying concentrations of BI-135585 for a predetermined period.
- Substrate Addition: Cortisone is added to the culture medium as the substrate for 11β-HSD1.
- Product Quantification: After incubation, the concentration of cortisol produced in the medium
  is quantified using methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or
  LC-MS/MS.[10][11]
- Data Analysis: The cortisol concentration is plotted against the inhibitor concentration to calculate the IC50 value.

### **Adipose Tissue Ex Vivo Inhibition Assay**

This method assesses enzyme inhibition directly in tissue samples obtained from subjects.

- Sample Collection: Subcutaneous adipose tissue biopsies are obtained from subjects before and after administration of BI-135585.[3]
- Tissue Preparation: The tissue is minced and washed.



- Ex Vivo Incubation: Tissue fragments are incubated in a buffer containing a deuterated substrate (e.g., d2-cortisone) to distinguish it from endogenous steroids.
- Steroid Extraction & Analysis: Steroids are extracted from the buffer and analyzed by LC-MS/MS to measure the conversion of d2-cortisone to d2-cortisol.[2]
- Inhibition Calculation: The percentage of inhibition is calculated by comparing the conversion rate in post-dose samples to pre-dose or placebo samples.

# **Assessment of Liver 11β-HSD1 Activity**

Liver enzyme activity is assessed non-invasively by measuring urinary steroid metabolites.[3]

- Urine Collection: 24-hour urine samples are collected from subjects.
- Metabolite Analysis: Samples are analyzed using gas chromatography/mass spectrometry (GC/MS).
- Ratio Calculation: The ratio of the primary urinary metabolites of cortisol (tetrahydrocortisol, THF, and allo-THF) to the primary metabolite of cortisone (tetrahydrocortisone, THE) is calculated.[9]
- Interpretation: A decrease in the (THF+allo-THF)/THE ratio indicates a reduction in the whole-body conversion of cortisone to cortisol, which is predominantly attributed to inhibition of 11β-HSD1 in the liver.[3][9]





Click to download full resolution via product page

**Figure 2:** Experimental workflow for assessing liver and adipose tissue 11β-HSD1 inhibition.

# **Regulatory Signaling Pathways**







The expression of the HSD11B1 gene, which encodes  $11\beta$ -HSD1, is upregulated in adipose tissue in states of chronic low-grade inflammation, such as obesity. Proinflammatory cytokines play a key role in this process.





Click to download full resolution via product page

**Figure 3:** Upregulation of  $11\beta$ -HSD1 by proinflammatory signaling pathways.



Studies have shown that cytokines like IL-1 $\alpha$  and TNF- $\alpha$  induce 11 $\beta$ -HSD1 expression in human adipocytes through signaling pathways involving MEK, CCAAT/enhancer-binding protein beta (C/EBP $\beta$ ), and NF- $\kappa$ B/RelA.[12] These transcription factors bind to the promoter region of the HSD11B1 gene, increasing its expression and subsequently, local cortisol regeneration.[12]

#### **Conclusion and Future Outlook**

**BI-135585** is a well-characterized, potent, and highly selective inhibitor of  $11\beta$ -HSD1. It demonstrates excellent and sustained inhibition of the enzyme in the liver, a key target for improving glucose metabolism.[3][9] However, the clinical data revealed a significant challenge: the initial high level of  $11\beta$ -HSD1 inhibition in adipose tissue was not maintained after 14 days of continuous treatment.[3][4][13]

This discrepancy between liver and adipose tissue effects after chronic dosing is a critical finding. It underscores the complexity of targeting 11 $\beta$ -HSD1 and suggests that the urinary THF/THE ratio, while a good marker for liver activity, may not accurately predict the enzyme's inhibition in peripheral tissues like fat.[3][4] The therapeutic potential of **BI-135585** and other 11 $\beta$ -HSD1 inhibitors will depend on clarifying the clinical impact of this tissue-specific pharmacodynamic profile and understanding the mechanisms that lead to the loss of efficacy in adipose tissue over time.[9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics and pharmacodynamics of BI 135585, a selective 11β-hydroxysteroid dehydrogenase-1 (HSD1) inhibitor in humans: liver and adipose tissue 11β-







HSD1 inhibition after acute and multiple administrations over 2 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proinflammatory cytokine induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in human adipocytes is mediated by MEK, C/EBPβ, and NF-κB/RelA PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of BI 187004, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BI-135585 as a selective 11β-HSD1 inhibitor].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606072#bi-135585-as-a-selective-11-hsd1-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com